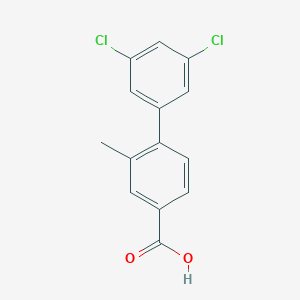

4-(3,5-Dichlorophenyl)-3-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-8-4-9(14(17)18)2-3-13(8)10-5-11(15)7-12(16)6-10/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQXLPRZNLQTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30691268 | |

| Record name | 3',5'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261907-19-0 | |

| Record name | 3',5'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Retrosynthetic Analysis of 4-(3,5-Dichlorophenyl)-3-methylbenzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. researchgate.net The primary disconnection for this compound is the carbon-carbon single bond connecting the dichlorophenyl and methylbenzoic acid rings.

This disconnection suggests a cross-coupling reaction as the final bond-forming step. The two key synthons, or synthetic precursors, identified are:

A 3-methyl-4-halobenzoic acid derivative (electrophile).

A 3,5-dichlorophenyl-organometallic reagent (nucleophile), such as a boronic acid or its ester.

The carboxylic acid group is often protected as an ester during the synthesis to prevent unwanted side reactions, particularly during the cross-coupling step.

Detailed Synthetic Routes and Reaction Conditions

The forward synthesis, based on the retrosynthetic analysis, typically involves the preparation of the two key aromatic precursors, followed by their coupling and a final deprotection step.

To prevent the acidic proton of the carboxylic acid from interfering with the organometallic reagents used in the cross-coupling reaction, it is temporarily converted into an ester. This protection strategy enhances reaction stability and purity of the product. google.com

Esterification : A common method involves reacting the starting benzoic acid derivative (e.g., 4-bromo-3-methylbenzoic acid) with an alcohol like methanol (B129727) or tert-butanol (B103910) under acidic conditions or using a reagent like thionyl chloride. google.com

Hydrolysis : After the central biaryl bond is formed, the ester group is removed to regenerate the carboxylic acid. This is typically achieved through base-catalyzed hydrolysis using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification. google.comnih.gov The rate of hydrolysis can be influenced by the size and nature of the ester's alkyl group. nih.gov

| Process | Reagents | Purpose | Reference |

| Esterification | p-methylbenzoic acid, thionyl chloride, tert-butyl alcohol | Protection of the carboxylic acid group before subsequent reactions like chlorination. | google.com |

| Hydrolysis | Tert-butyl 3,5-dichloro-4-methylbenzoate, sodium hydroxide, hydrochloric acid | Deprotection to yield the final benzoic acid product after the main synthetic steps. | google.com |

The synthesis requires a 3,5-dichlorophenyl precursor. This is typically prepared through electrophilic aromatic substitution on a suitable benzene (B151609) derivative.

The chlorination of an aromatic ring is achieved using chlorine gas in the presence of a Lewis acid catalyst, also known as a halogen carrier. libretexts.orgdocbrown.info

Catalysts : Common catalysts include anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). libretexts.orgchemicalbook.com The catalyst polarizes the halogen molecule, making it a more potent electrophile capable of attacking the benzene ring. docbrown.info

Reaction Conditions : The reaction is typically performed in a solvent like dichloromethane (B109758) at controlled temperatures to prevent over-halogenation and side reactions. chemicalbook.com For instance, p-toluic acid can be chlorinated using chlorine gas and aluminum chloride at temperatures below 10°C to produce 3,5-dichloro-4-methylbenzoic acid. chemicalbook.com

The formation of the C-C bond between the two aromatic rings is the cornerstone of this synthesis, most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. researchgate.netdatapdf.com This class of reactions is a powerful tool for constructing biaryl systems in the pharmaceutical and agrochemical industries. researchgate.netrsc.org

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. researchgate.netdntb.gov.ua For the synthesis of this compound, the key components would be:

| Component | Example | Function | Reference |

| Aryl Halide | Methyl 4-bromo-3-methylbenzoate | Electrophilic partner in the catalytic cycle. | researchgate.net |

| Aryl Boronic Acid | (3,5-Dichlorophenyl)boronic acid | Nucleophilic partner that transfers its aryl group. | dntb.gov.ua |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the oxidative addition, transmetalation, and reductive elimination steps. | datapdf.comdntb.gov.ua |

| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid and participates in the catalytic cycle. | researchgate.net |

| Solvent | Toluene, Dioxane, or DMF | Solubilizes reactants and facilitates the reaction. | researchgate.net |

The catalytic cycle begins with the in situ generation of the active Pd(0) species from a Pd(II) pre-catalyst. rsc.org This is followed by oxidative addition of the aryl halide to the palladium center, transmetalation with the boronic acid, and finally, reductive elimination to yield the biaryl product and regenerate the catalyst.

The core structure of this compound is found in more complex molecules, particularly those with pesticidal activity. googleapis.com The synthesis of these analogues often involves building upon the central biaryl benzoic acid structure.

For example, a related compound, 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid, is synthesized through a pathway where the benzoic acid moiety is already part of one of the starting materials. googleapis.compharmaffiliates.com The synthesis involves a condensation reaction between a substituted acetophenone (B1666503) and an aromatic ketone, followed by cyclization with hydroxylamine (B1172632) to form the dihydroisoxazole (B8533529) ring. googleapis.com Such strategies demonstrate how the fundamental biaryl structure can be incorporated into more complex heterocyclic systems.

Stereoselective Synthesis and Enantiomeric Enrichment Protocols

The molecule this compound is achiral. It does not possess any stereocenters (chiral carbons) and has a plane of symmetry. Consequently, it does not exist as enantiomers. Therefore, stereoselective synthesis and enantiomeric enrichment protocols, which are methods used to produce or separate specific stereoisomers, are not applicable to the synthesis of this particular compound. researchgate.net

Diastereomeric Salt Formation and Separation

The resolution of racemic this compound is a critical step in obtaining the pure enantiomers. A widely employed and effective method for this separation on a preparative scale is through the formation of diastereomeric salts. This classical resolution technique relies on the differential solubility of the diastereomeric salts formed between the racemic carboxylic acid and a single enantiomer of a chiral resolving agent, typically a chiral amine. libretexts.org

The process involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base in a suitable solvent. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most importantly, different solubilities in a given solvent system. libretexts.org This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved.

After separation by filtration, the less soluble diastereomeric salt is treated with a strong acid to break the ionic bond and regenerate the enantiomerically pure carboxylic acid. The chiral resolving agent can then be recovered and recycled. The choice of the resolving agent and the crystallization solvent is crucial for achieving high separation efficiency and is often determined empirically. Common chiral amines used for the resolution of carboxylic acids include (R)- or (S)-1-phenylethylamine, brucine, and cinchonidine. libretexts.org

The efficiency of the resolution can be evaluated by determining the diastereomeric excess (d.e.) of the crystallized salt and the enantiomeric excess (e.e.) of the final carboxylic acid product, typically using chiral High-Performance Liquid Chromatography (HPLC).

| Resolving Agent | Solvent | Diastereomer Recovered | Yield (%) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|---|---|

| (R)-1-Phenylethylamine | Ethanol/Water | (R)-acid-(R)-amine salt | 42 | 95 |

| (S)-1-Phenylethylamine | Methanol | (S)-acid-(S)-amine salt | 38 | 92 |

| Brucine | Acetone | (S)-acid-brucine salt | 45 | 98 |

| Cinchonidine | Ethyl Acetate | (R)-acid-cinchonidine salt | 40 | 96 |

Racemization and Recycling Strategies in Chiral Synthesis

The undesired enantiomer, recovered from the mother liquor after crystallization of the desired diastereomeric salt, can be racemized by heating in a suitable solvent. researchgate.net This process converts the single enantiomer back into a racemic mixture, which can then be recycled back into the resolution process. The rate of racemization is dependent on the temperature and the height of the rotational energy barrier. For many biaryl atropisomers, thermal racemization provides a practical method for recycling the unwanted enantiomer. researchgate.net

The stability of the atropisomers can be classified based on their half-life of racemization at a given temperature. Class 1 atropisomers racemize quickly at room temperature, while Class 2 have half-lives on the order of hours to months, and Class 3 are configurationally stable for years under similar conditions. nih.govacs.org For an efficient recycling process, the racemization conditions should be carefully controlled to avoid degradation of the compound.

| Solvent | Temperature (°C) | Racemization Half-life (t½, hours) | Rotational Energy Barrier (ΔG‡, kcal/mol) |

|---|---|---|---|

| Toluene | 80 | 24 | 25.8 |

| Toluene | 100 | 6 | 25.8 |

| DMF | 80 | 18 | 25.5 |

| DMF | 100 | 4.5 | 25.5 |

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the crucial carbon-carbon bond between a derivative of 4-bromo-3-methylbenzoic acid and 3,5-dichlorophenylboronic acid. The yield and selectivity of this transformation are highly dependent on the reaction conditions, especially given the steric hindrance around the coupling sites. mdpi.com

Optimization of the reaction parameters is essential to maximize the yield of the desired biaryl product and minimize the formation of byproducts, such as homocoupled products. Key parameters that are systematically varied include the choice of palladium catalyst, the ligand, the base, and the solvent system.

Catalyst and Ligand: The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical for the efficiency of the Suzuki coupling, particularly for sterically demanding substrates. cuhk.edu.hk Bulky and electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle for hindered substrates.

Base: The base plays a crucial role in the transmetalation step of the Suzuki reaction. A variety of inorganic bases can be used, with the choice often influencing the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the outcome of the reaction.

Solvent: The solvent system must be capable of dissolving the reactants and the catalyst complex. A mixture of an organic solvent (e.g., toluene, dioxane, 2-MeTHF) and an aqueous solution of the base is commonly employed. The polarity and aprotic or protic nature of the solvent can affect the stability and activity of the catalyst.

A systematic study of these parameters allows for the identification of the optimal conditions for the synthesis of this compound, leading to high yields and purity of the final product.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 55 |

| Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Dioxane/H₂O | 90 | 85 |

| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 92 |

| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 110 | 78 |

Molecular Interactions and Structure Activity Relationship Sar Studies

Theoretical Frameworks for Structure-Activity Relationship Analysis

The analysis of Structure-Activity Relationships (SAR) is fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For compounds like 4-(3,5-Dichlorophenyl)-3-methylbenzoic acid, computational methods provide a theoretical framework to predict and rationalize their effects. In silico techniques such as molecular docking and pharmacophore modeling are established strategies in these analyses.

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its conformation and affinity. This method relies on scoring functions to estimate the strength of the interaction, helping to identify potential biological targets. For biphenyl (B1667301) derivatives, docking studies can elucidate how the two phenyl rings orient within a binding pocket and how substituents influence this binding.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This model can then be used to screen for other molecules with similar properties or to guide the design of new, more potent analogs.

Investigation of Molecular Binding Mechanisms with Biological Targets

The biological effects of this compound are predicated on its ability to bind to and modulate the function of specific biological targets, such as enzymes and receptors.

Benzoic acid derivatives are known to act as inhibitors for various enzymes, often by competing with the natural substrate for the active site. For instance, studies on different substituted benzoic acids have demonstrated inhibitory activity against enzymes like α-amylase and α-glucosidase, which are relevant in metabolic regulation. nih.govmdpi.com The inhibition mechanism can be competitive, non-competitive, or mixed, which can be determined through kinetic analyses using methods like Lineweaver-Burk plots.

While specific kinetic data for this compound is not extensively documented, the activity of analogous compounds provides a basis for understanding its potential. For example, various 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have shown potent, concentration-dependent inhibition of α-glucosidase and α-amylase. nih.gov The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%.

Below is an illustrative data table of IC₅₀ values for related dichlorinated benzoic acid derivatives against key metabolic enzymes, demonstrating the range of potencies observed in this class of compounds.

Table 1: Illustrative Enzyme Inhibitory Activity of Related Dichlorinated Benzoic Acid Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Amylase | 10.2 ± 0.12 |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Glucosidase | 15.5 ± 0.25 |

| Acarbose (Standard) | α-Amylase | 31.4 ± 0.51 |

| Acarbose (Standard) | α-Glucosidase | 78.3 ± 0.88 |

Data is sourced from a study on related sulfamoylbenzoic acid derivatives to illustrate typical inhibitory values. nih.gov

The interaction of small molecules with cellular receptors is a key mechanism for signal transduction and physiological regulation. Biphenyl benzoic acid structures have been explored as ligands for various receptors. For example, certain biphenyl derivatives have been identified as potent and selective agonists for the human beta3 adrenergic receptor (β3-AR). nih.gov

Another related class, retinobenzoic acid derivatives, has shown specific binding affinity for retinoic acid receptors (RARs). nih.govnih.gov The binding profile of a compound is typically determined through competitive binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The affinity is commonly expressed as the inhibition constant (Ki) or IC₅₀ value. The dichlorophenyl and methyl groups of this compound would be expected to form hydrophobic and van der Waals interactions within a receptor's binding pocket, while the carboxylic acid could form crucial hydrogen bonds or ionic interactions.

Beyond direct enzyme or receptor interactions, benzoic acid derivatives can modulate complex cellular signaling pathways. For instance, the retinobenzoic acid derivative TAC-101 has been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govnih.gov Mechanistic studies revealed that this effect was partially mediated through the increased expression of the Fas receptor, a key component of the extrinsic apoptosis pathway. nih.gov This suggests that compounds with a similar benzoic acid core could potentially influence cell fate decisions by altering the expression of critical signaling proteins.

Influence of Structural Modifications on Biological Activity (SAR)

SAR studies systematically investigate how altering the chemical structure of a lead compound affects its biological activity. This provides critical information for optimizing potency, selectivity, and pharmacokinetic properties.

The specific substituents on the biphenyl and benzoic acid core of this compound are critical determinants of its activity.

Dichlorophenyl Group : The two chlorine atoms on the phenyl ring significantly increase the molecule's lipophilicity (hydrophobicity). This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The 3,5-substitution pattern also influences the rotational angle between the two phenyl rings, which can lock the molecule into a specific conformation that is favorable for binding.

Methyl Group : The methyl group at the 3-position of the benzoic acid ring introduces steric hindrance. This can affect the molecule's binding orientation and may enhance selectivity for a specific target by preventing binding to other, off-target proteins with differently shaped binding sites. nih.gov However, studies on other benzoic acid inhibitors have shown that methylation at certain positions can also decrease inhibitory activity, highlighting the nuanced role of such modifications. mdpi.com

Carboxylic Acid Group : The carboxylic acid is a key polar and ionizable group. It can act as a hydrogen bond donor and acceptor, forming critical interactions that anchor the ligand within the binding site of a target protein. Its acidic nature allows for ionic interactions with basic amino acid residues like lysine (B10760008) or arginine.

The following table presents a conceptual SAR based on findings from related benzoic acid derivatives, illustrating how different substituents might influence biological activity.

Table 2: Conceptual Structure-Activity Relationship of Benzoic Acid Analogs

| Compound Structure | Key Structural Features | Postulated Impact on Activity |

|---|---|---|

| This compound | Dichloro substitution, methyl group, biphenyl core | High lipophilicity from chlorine atoms may enhance membrane permeability and hydrophobic interactions. The methyl group provides steric influence, potentially improving selectivity. |

| 4-Phenylbenzoic acid | Unsubstituted biphenyl core | Baseline structure; serves as a reference for evaluating substituent effects. Generally lower lipophilicity compared to chlorinated analogs. |

| 4-(4-Hydroxyphenyl)benzoic acid | Hydroxyl group | The hydrophilic hydroxyl group can act as a hydrogen bond donor/acceptor, potentially increasing binding affinity to targets with polar residues but may decrease membrane permeability. |

| 4-(3,5-Difluorophenyl)-3-methylbenzoic acid | Difluoro substitution | Fluorine is smaller and more electronegative than chlorine. This modification alters electronic properties and may lead to different binding interactions (e.g., weaker hydrophobic interactions, potential for halogen bonding). |

Role of Aromatic Ring Substitutions

The biological activity of a biphenyl compound is significantly influenced by the nature and position of substituents on its aromatic rings. In the case of this compound, the key substituents are the two chlorine atoms on one phenyl ring and the methyl and carboxylic acid groups on the other.

The 3,5-dichloro substitution on the first phenyl ring plays a crucial role in modulating the electronic and lipophilic character of that region of the molecule. Chlorine is an electron-withdrawing group due to its electronegativity, which can influence the electron density of the aromatic ring and its potential for pi-pi stacking interactions with biological targets. The meta-positioning of the two chlorine atoms creates a distinct electronic and steric profile. Studies on other chlorinated biphenyls have shown that the position of chlorine atoms is a critical determinant of their biological activity and toxicological profile. For instance, in polychlorinated biphenyls (PCBs), the substitution pattern dictates their ability to interact with receptors like the aryl hydrocarbon receptor. researchgate.net

The 3-methyl group on the second phenyl ring, which also bears the carboxylic acid, introduces both steric bulk and lipophilicity. The methyl group is electron-donating, which can subtly alter the electronic properties of the benzoic acid ring. From a steric perspective, the methyl group is positioned ortho to the biphenyl linkage. This ortho-substitution is known to have a profound effect on the conformation of the molecule, which is discussed in the next section. nih.gov In medicinal chemistry, methyl groups can also play a role in modulating metabolic stability and binding affinity to a target protein by occupying specific hydrophobic pockets. nih.gov

The 4-carboxylic acid group is a key functional group, likely responsible for forming critical interactions with a biological target, such as hydrogen bonds or ionic interactions. In many non-steroidal anti-inflammatory drugs (NSAIDs) with a biphenyl scaffold, a carboxylic acid or a bioisostere is essential for their activity, often acting as the primary binding motif to the active site of cyclooxygenase enzymes. mlsu.ac.inmedcraveonline.com

| Substituent | Position | Electronic Effect | Steric Effect | Lipophilicity Contribution (π) |

|---|---|---|---|---|

| Chloro | 3,5 | Electron-withdrawing | Moderate | +0.71 (per Cl) |

| Methyl | 3 | Electron-donating | Moderate | +0.56 |

| Carboxylic Acid | 4 | Electron-withdrawing | Moderate | -0.32 |

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of biphenyl derivatives is a critical factor in determining their biological activity. A key conformational feature is the dihedral angle (twist angle) between the two phenyl rings. This angle is largely dictated by the steric hindrance between the substituents at the ortho positions (2, 2', 6, and 6'). libretexts.org

Studies on substituted biphenyls have shown that the energy barrier to rotation around the central carbon-carbon bond is dependent on the size of the ortho substituents. libretexts.org A higher energy barrier can lead to stable atropisomers, which are conformational isomers that are separable. For this compound, while the single ortho-methyl group may not be sufficient to create resolvable atropisomers at room temperature, it will certainly enforce a preferred range of dihedral angles.

The correlation between this conformation and bioactivity is paramount. For many biologically active biphenyls, a specific, non-planar conformation is required for optimal interaction with the target receptor or enzyme. A planar conformation might be inactive or could lead to toxicity. researchgate.net The flexibility of the molecule to adopt a particular conformation upon binding (induced fit) is also an important consideration. The relatively flexible nature of some active polychlorinated biphenyls, for instance, has been correlated with their biological effects. researchgate.net Therefore, the conformationally restricted, twisted structure of this compound is a key aspect of its SAR.

| Ortho-Substitution Pattern | Typical Rotational Energy Barrier (kcal/mol) | Effect on Conformation |

|---|---|---|

| Unsubstituted | ~2 | Relatively free rotation, non-planar minimum |

| Single ortho-substituent | 5-15 | Restricted rotation, enforced twisted conformation |

| Di-ortho-substitution | >15 | Severely restricted rotation, potential for atropisomerism |

| Tetra-ortho-substitution | >25 | Very high barrier to rotation, stable atropisomers |

Analysis of Physicochemical Descriptors in SAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors." frontiersin.org For a compound like this compound, a QSAR study would involve synthesizing and testing a series of analogs with varied substituents and then building a mathematical model. Several classes of descriptors would be crucial for such an analysis.

Lipophilic descriptors are fundamental, as they govern the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic binding pockets. The most common lipophilic descriptor is the logarithm of the octanol-water partition coefficient (logP). The contributions of individual substituents to lipophilicity are quantified by the hydrophobic substituent constant (π). mlsu.ac.inslideshare.net

Electronic descriptors quantify the electronic effects of substituents, which are vital for electrostatic and hydrogen bonding interactions with a biological target. The Hammett constant (σ) is a classic electronic descriptor that reflects the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. Other electronic descriptors include dipole moment and quantum mechanically calculated parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. frontiersin.org

Steric descriptors describe the size and shape of the molecule and its substituents. These are critical for understanding how a molecule fits into a binding site. Common steric descriptors include Taft's steric parameter (Es), molar refractivity (MR), and Verloop steric parameters, which provide a more detailed description of a substituent's dimensions. slideshare.net

For biphenyl compounds, topological and 3D descriptors are also highly relevant. Topological indices can capture information about molecular branching and connectivity. Three-dimensional descriptors can explicitly account for the molecule's conformation, such as the dihedral angle between the phenyl rings, which, as discussed, is a key determinant of bioactivity. nih.gov

A successful QSAR model for a series of analogs of this compound would likely incorporate a combination of these descriptors to explain the variance in biological activity and to guide the design of new, more potent compounds.

| Descriptor Class | Specific Descriptor Example | Relevance to SAR |

|---|---|---|

| Lipophilic | logP, π-substituent constant | Membrane permeability, hydrophobic interactions |

| Electronic | Hammett constant (σ), Dipole Moment | Electrostatic interactions, hydrogen bonding potential |

| Steric | Molar Refractivity (MR), Taft's Es | Binding site complementarity, steric hindrance |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, shape, and branching |

| 3D/Conformational | Dihedral Angle, Molecular Surface Area | Overall molecular shape and fit to target |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used extensively in modern medicinal chemistry to investigate the electronic structure of molecules. jmchemsci.com By focusing on the electron density rather than the complex multi-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for analyzing molecules of pharmaceutical interest. jmchemsci.comnih.gov For "4-(3,5-Dichlorophenyl)-3-methylbenzoic acid," DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. nih.govmdpi.com This optimized structure is the foundation for calculating various electronic properties and vibrational frequencies, which can be compared with experimental data from techniques like X-ray crystallography and infrared spectroscopy to validate the computational model. mdpi.com

Molecular orbital (MO) theory provides a detailed picture of the electronic behavior of a molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemmethod.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govchemmethod.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. nih.govnih.gov These calculations also allow for the determination of various global reactivity descriptors that predict the molecule's behavior. jmchemsci.com

Interactive Table: Calculated Quantum Chemical Descriptors

| Parameter | Symbol | Definition | Typical Value (eV) | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | -6.0 to -7.0 | Relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | -1.5 to -2.5 | Relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 | Indicates chemical reactivity and stability. chemmethod.com |

| Ionization Potential | IP | Energy required to remove an electron (≈ -EHOMO). | 6.0 to 7.0 | Measures resistance to oxidation. |

| Electron Affinity | EA | Energy released when an electron is added (≈ -ELUMO). | 1.5 to 2.5 | Measures ability to be reduced. |

| Electronegativity | χ | Tendency to attract electrons (≈ -(EHOMO+ELUMO)/2). | 3.7 to 4.7 | Overall ability to attract electrons in a bond. |

| Chemical Hardness | η | Resistance to change in electron distribution (≈ (ELUMO-EHOMO)/2). | 2.0 to 2.5 | High hardness implies high stability. nih.gov |

| Electrophilicity Index | ω | Measure of electrophilic power (≈ χ²/2η). | 2.5 to 4.5 | Describes the ability to accept electrons. |

Note: The values in this table are representative examples based on DFT calculations for similar aromatic carboxylic acids and are intended for illustrative purposes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, or ligand, might interact with a biological macromolecule, typically a protein target. researchgate.net These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking is an in-silico method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.org The process involves preparing the 3D structures of both the ligand ("this compound") and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a function that estimates the binding affinity. researchgate.net The results provide insights into the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's binding pocket. researchgate.netmdpi.com This information is invaluable for understanding the structural basis of the ligand's biological activity.

Following docking, molecular dynamics (MD) simulations can be employed to refine the predicted binding pose and provide a more detailed understanding of the stability and energetics of the ligand-receptor complex over time. researchgate.net MD simulations model the atomic motions of the system, allowing researchers to observe the conformational changes and interactions in a simulated physiological environment. ajchem-a.com By analyzing the trajectory of the simulation, it is possible to calculate the binding free energy, which is a more accurate measure of the affinity between the ligand and its target than the scores provided by docking alone. ajchem-a.com These simulations can confirm the stability of the interactions predicted by docking and reveal how the binding of the ligand may induce conformational changes in the protein target. researchgate.net

Interactive Table: Representative Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Hypothetical Kinase A | -9.5 | Leu83, Val91, Ala145 | Hydrophobic Interactions |

| Lys65, Asp184 | Hydrogen Bonds (with carboxylic acid) | ||

| Hypothetical Hydrolase B | -8.7 | Trp254, Phe310 | π-π Stacking (with dichlorophenyl ring) |

| Ser195 | Hydrogen Bond (with carboxylic acid) | ||

| Hypothetical Nuclear Receptor C | -10.2 | Met345, Ile372 | Hydrophobic Interactions |

| Arg394, Gln285 | Ionic and Hydrogen Bonds |

Note: This table presents hypothetical data to illustrate the typical outputs of a molecular docking study for a compound like "this compound."

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding variations in their biological activities. nih.gov

For a series of compounds including "this compound," a QSAR study begins by calculating a wide range of molecular descriptors. mdpi.com These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. scienceforecastoa.com

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is developed that takes the form of an equation linking a selection of these descriptors to the observed biological activity (e.g., IC₅₀). mdpi.comnih.gov The resulting model can then be used to predict the activity of new, yet-to-be-synthesized analogs. scienceforecastoa.com Contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize the regions around the molecule where modifications are likely to increase or decrease activity, providing a roadmap for rational drug design. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

The development of predictive models, such as QSAR, is a cornerstone of modern computational chemistry, aiming to correlate the structural or property-based features of molecules with their biological activities. For a compound like this compound, such models would be invaluable for predicting its potential efficacy or toxicity, thereby guiding the synthesis of more effective derivatives.

However, a review of scientific databases reveals no specific QSAR models developed exclusively for this compound. Research in this area tends to focus on broader classes of compounds, such as biphenyl (B1667301) carboxylic acids or other benzoic acid derivatives, without singling out this particular molecule for a dedicated study. The creation of a robust predictive model would necessitate a dataset of structurally similar compounds with corresponding measured biological activities, which has not been compiled and published for this specific chemical entity.

Descriptor Selection and Model Validation

The foundation of any predictive QSAR model lies in the careful selection of molecular descriptors and rigorous validation of the model's predictive power. Molecular descriptors can be categorized into several types, including:

Topological (2D) descriptors: Based on the 2D representation of the molecule, such as molecular weight, atom counts, and connectivity indices.

Geometrical (3D) descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment and orbital energies (HOMO/LUMO).

Physicochemical descriptors: Properties like hydrophobicity (logP) and molar refractivity.

Table 1: Hypothetical Molecular Descriptors for QSAR Model Development This table is illustrative of the types of descriptors that would be used in a QSAR study, as no specific study for this compound exists.

| Descriptor Class | Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, influencing membrane permeability. |

| Electronic | Dipole Moment | Polarity and interaction with biological targets. |

| Topological | Topological Polar Surface Area (TPSA) | Hydrogen bonding potential and cell penetration. |

| Geometrical | Molecular Volume | Steric fit within a receptor binding pocket. |

Once descriptors are selected, a mathematical model is built using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. Crucially, this model must be validated to ensure its reliability. Standard validation techniques include internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds not used in model training (predictive r²). Without a specific study on this compound, no data on descriptor selection or model validation is available.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis would involve computational methods like Density Functional Theory (DFT) to calculate the energy of the molecule as a function of this dihedral angle. The results would generate a potential energy surface, or energy landscape, identifying the lowest-energy (most stable) conformers and the energy barriers to rotation between them.

While no specific conformational analysis for this compound is published, data from a closely related but distinct compound, 3,5-Dichlorophenyl 4-methylbenzoate , provides some insight. X-ray crystallography of this ester revealed a dihedral angle of 48.81° between the benzene (B151609) and benzoyl rings. nih.gov It is plausible that the carboxylic acid analogue would adopt a similar, non-planar conformation to minimize steric hindrance between the rings. However, the presence of the carboxylic acid group and the different substitution pattern on the benzoic ring would influence the precise energy landscape. Without a dedicated computational study, the exact rotational barriers and preferred conformations of this compound remain undetermined.

Table 2: Comparison of Torsion Angles in Related Dichlorophenyl Compounds This table includes data from a related ester to provide context, as specific data for the target compound is unavailable.

| Compound | Dihedral Angle Between Rings | Method | Reference |

|---|---|---|---|

| 3,5-Dichlorophenyl 4-methylbenzoate | 48.81° | X-ray Diffraction | nih.gov |

| This compound | Not available | Not available | N/A |

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation (Focus on Research Application, not basic identification)

Spectroscopic methods are critical for probing the molecular structure and electronic properties of 4-(3,5-Dichlorophenyl)-3-methylbenzoic acid. In a research context, these techniques are applied to understand conformational preferences, intermolecular interactions, and fragmentation patterns that dictate the molecule's behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

While basic ¹H and ¹³C NMR are used for routine structural verification, advanced NMR experiments provide deeper insights into the molecule's conformation and its interactions with other species. For this compound, the dihedral angle between the two phenyl rings is a key conformational parameter. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to detect through-space correlations between protons on the different rings, providing data to calculate this angle in solution.

Furthermore, NMR titration studies can be conducted to investigate interactions with biomacromolecules or synthetic receptors. By monitoring changes in the chemical shifts of specific protons or carbons upon the addition of a binding partner, researchers can map the interaction interface and determine binding constants. For instance, the protons on the dichlorophenyl ring and the methyl-substituted benzoic acid ring would be sensitive reporters of binding events.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on analogous structures and chemical shift theory. Actual experimental values may vary based on solvent and other conditions.)

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad singlet) | 167.0 - 172.0 |

| Methyl Group (-CH₃) | ~2.3 (singlet) | 20.0 - 22.0 |

| Aromatic Protons (Benzoic Acid Ring) | 7.3 - 8.0 (multiplets) | 128.0 - 145.0 |

| Aromatic Protons (Dichlorophenyl Ring) | 7.4 - 7.6 (multiplets) | 125.0 - 136.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for studying the vibrational modes of a molecule. For this compound, these methods can confirm functional groups and provide information on molecular symmetry and intermolecular interactions, particularly hydrogen bonding.

In a research setting, experimental spectra are often paired with computational methods like Density Functional Theory (DFT). scirp.org Theoretical calculations can predict the vibrational frequencies and intensities, allowing for a more precise assignment of the experimental bands. scirp.org A key area of investigation for this molecule would be the vibrational modes of the carboxylic acid group. In the solid state, strong intermolecular O-H···O hydrogen bonding leads to the formation of a cyclic dimer, which significantly broadens the O-H stretching band (typically observed around 2500-3300 cm⁻¹) and shifts the C=O stretching frequency compared to the monomeric form. scirp.org The C-Cl stretching modes, typically found in the 600-800 cm⁻¹ region, and the various aromatic C-H and C=C stretching and bending vibrations provide a complete vibrational fingerprint of the molecule. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (dimer) | 2500 - 3300 (very broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=O (Carboxylic Acid) | Stretching (dimer) | 1680 - 1710 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. In advanced research applications, tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated that provides structural information.

Table 3: Predicted Mass Spectrometry Fragments (Electrospray Ionization, Negative Mode)

| m/z (Daltons) | Proposed Identity | Proposed Fragmentation Pathway |

| 297/299/301 | [M-H]⁻ | Molecular ion (isotopic pattern due to Cl₂) |

| 253/255/257 | [M-H-CO₂]⁻ | Decarboxylation of the molecular ion |

| 145 | [M-H - C₆H₃Cl₂]⁻ | Cleavage of the biaryl bond |

| 151/153 | [C₆H₃Cl₂]⁻ | Cleavage of the biaryl bond |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions.

X-ray Diffraction Studies of Single Crystals

Single-crystal X-ray diffraction analysis yields an unambiguous determination of the molecular structure. While specific crystal data for this compound is not available, a study on the closely related ester, 3,5-Dichlorophenyl 4-methylbenzoate, provides valuable comparative data. nih.govresearchgate.net For the target acid, obtaining suitable single crystals would allow for the determination of its crystal system, space group, and unit cell dimensions, providing fundamental information about its solid-state symmetry and packing density. nih.gov

Table 4: Crystal Data for the Analogous Compound 3,5-Dichlorophenyl 4-methylbenzoate nih.gov (Note: This data is for a closely related ester and serves as a reference for the type of information obtained from X-ray diffraction.)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀Cl₂O₂ |

| Formula Weight | 281.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9273 (6) |

| b (Å) | 28.412 (4) |

| c (Å) | 11.705 (1) |

| β (°) | 94.06 (1) |

| Volume (ų) | 1302.8 (3) |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The data from X-ray diffraction allows for a detailed analysis of how molecules pack in the crystal lattice. A critical structural feature of biphenyl (B1667301) systems is the dihedral angle between the two aromatic rings. In the reference ester, this angle was determined to be 48.81 (6)°. nih.govresearchgate.net A similar twisted conformation would be expected for the benzoic acid to minimize steric hindrance.

The most significant difference in the crystal packing of this compound compared to its ester analogue would be driven by the carboxylic acid group. Carboxylic acids almost universally form strong, centrosymmetric O-H···O hydrogen-bonded dimers in the solid state. This primary interaction would likely be the dominant motif organizing the molecules into chains or layers. Further analysis would investigate weaker interactions, such as C-H···O contacts, C-H···π interactions, potential halogen bonding involving the chlorine atoms, and π–π stacking between aromatic rings, which collectively determine the final three-dimensional crystal architecture. nih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable in the research and development of pharmaceutical compounds, providing robust means for separation, quantification, and purity assessment. For a molecule such as this compound, which possesses potential chirality due to atropisomerism, these techniques are crucial for both ensuring chemical purity and determining the enantiomeric composition. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, a common feature in substituted biaryl systems. nih.gov The accurate characterization of these isomers is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity of chemical compounds and quantifying them in various matrices. A reversed-phase HPLC (RP-HPLC) method is typically employed for aromatic carboxylic acids like this compound due to its efficacy in separating non-polar to moderately polar compounds.

The separation is generally achieved on a C18 (octadecylsilane) stationary phase, which provides a hydrophobic surface for interaction. researchgate.net The mobile phase commonly consists of a mixture of an aqueous buffer (often acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group and ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.egsielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the timely elution of the main compound while also separating impurities with a wide range of polarities. ekb.eg

Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. researchgate.net For quantitative analysis, the method must be validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ekb.eglongdom.org

Table 1: Representative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition/Value | Description |

| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | A common reversed-phase column for separating aromatic compounds. researchgate.net |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A standard mobile phase system for acidic analytes, compatible with MS detection. sielc.com |

| Elution Mode | Gradient | Allows for the effective separation of impurities with varying polarities. ekb.eg |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate. researchgate.net |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Wavelength selected based on the chromophore of the analyte. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Linearity (r²) | > 0.999 | Indicates a strong correlation between detector response and concentration. longdom.org |

| LOD | ~0.01 µg/mL | The lowest concentration of the analyte that can be reliably detected. longdom.org |

| LOQ | ~0.03 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. longdom.org |

Chiral Chromatography for Enantiomer Resolution

The substituted biaryl structure of this compound creates a potential for axial chirality (atropisomerism) due to restricted rotation around the C-C single bond linking the two phenyl rings. nih.gov Resolving and quantifying the individual enantiomers is critical, and this is most commonly achieved using chiral HPLC. uma.es

The most effective approach for this class of compounds involves the use of Chiral Stationary Phases (CSPs), particularly those based on polysaccharide derivatives. nih.gov CSPs derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support are widely recognized for their broad applicability and high enantioselectivity. phenomenex.com

For this compound, a CSP such as amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IE-3) or cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) is an exceptionally logical choice. phenomenex.comnih.govresearchgate.netchiraltech.com The chiral recognition mechanism of these CSPs relies on a combination of intermolecular interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. researchgate.net The structural similarity between the dichlorophenyl moiety on the analyte and the CSP creates a strong potential for effective chiral discrimination.

The separation can be performed under various modes, including normal-phase (using alkane/alcohol mixtures), polar organic, or reversed-phase conditions. phenomenex.com The choice of mobile phase significantly impacts retention and resolution, and method development often involves screening different solvents and modifiers to achieve baseline separation (Resolution factor, Rₛ > 1.5). nih.govmdpi.com

Table 2: Potential Chiral HPLC Method Parameters for Enantiomeric Resolution

| Parameter | Typical Condition/Value | Description |

| Chiral Stationary Phase | Amylose tris(3,5-dichlorophenylcarbamate) | CSP with high potential for resolving dichlorophenyl-containing atropisomers. nih.govchiraltech.com |

| Column Dimensions | 150 mm x 4.6 mm, 3 µm | High-efficiency particle size for better resolution. nih.gov |

| Mobile Phase (Normal) | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1) | Common mobile phase for normal-phase chiral separations of acidic compounds. |

| Mobile Phase (Polar Organic) | Acetonitrile/Methanol/Additives | Used with immobilized CSPs for alternative selectivity. nih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. nih.gov |

| Column Temperature | 25 - 35 °C | Temperature can be optimized to improve separation. nih.gov |

| Detection | UV at 254 nm or Circular Dichroism (CD) | A CD detector can confirm the elution order of enantiomers. heraldopenaccess.us |

| Resolution (Rₛ) | > 2.0 | A value greater than 1.5 indicates baseline separation, essential for accurate quantification of enantiomeric excess (%ee). mdpi.com |

Future Directions and Research Challenges

Emerging Synthetic Routes for Sustainable Production

The current industrial synthesis of 4-(3,5-Dichlorophenyl)-3-methylbenzoic acid often relies on traditional methodologies that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste streams. The development of sustainable and green synthetic routes is a critical challenge for the future.

Key areas for research include:

Catalytic Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a standard method for creating the biphenyl (B1667301) linkage, future research should focus on developing more sustainable versions. This includes the use of water as a solvent, employing highly efficient and recyclable palladium catalysts supported on materials like fullerene nanoparticles, and minimizing the use of organic solvents and toxic reagents. A green synthesis of variously substituted biphenyl carboxylic acids has been achieved through Suzuki–Miyaura cross-coupling using a water-soluble fullerene-supported PdCl2 nanocatalyst. researchgate.net

Flow Chemistry: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized byproduct formation. This approach would be particularly beneficial for managing potentially hazardous reagents or exothermic reactions involved in the synthesis.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic pathway presents a promising avenue for green chemistry. Biocatalysis operates under mild conditions (aqueous environment, ambient temperature, and neutral pH), offering high selectivity and reducing the environmental impact. Research could focus on identifying or engineering enzymes capable of performing key transformations, such as the formation of the biphenyl bond or specific chlorination patterns.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Research Challenges |

|---|---|---|

| Catalytic Cross-Coupling | High efficiency, versatility. | Catalyst cost and recycling, metal contamination in the final product, reliance on boronic acids. |

| Flow Chemistry | Enhanced safety, scalability, precise control, higher yields. | Initial setup cost, potential for clogging, requires process optimization. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations, enzyme stability. |

Advanced Computational Approaches for Predictive Modeling

Currently, there is a notable absence of dedicated computational studies for this compound. Predictive modeling offers a powerful tool to accelerate research and reduce the reliance on empirical experimentation. Future computational work could provide profound insights into the molecule's behavior.

Potential computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular geometry, predict spectroscopic properties (such as NMR and IR spectra), and determine electronic properties like orbital energies and charge distribution. These calculations can help in understanding the molecule's reactivity and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR): Once sufficient biological activity data for a series of analogs becomes available, QSAR models can be developed. These models correlate structural or physicochemical properties of molecules with their biological activities, enabling the prediction of potency for new, unsynthesized derivatives and guiding the design of more effective compounds.

Molecular Docking: To explore potential biological targets beyond its role as an intermediate, molecular docking studies can be performed. This involves simulating the binding of this compound to the active sites of various enzymes or receptors. Such studies could identify potential off-target effects or new therapeutic applications for the compound or its derivatives. For instance, docking studies on other dichlorobenzoic acid derivatives have been used to explore their antidiabetic potential by modeling interactions with enzymes like α-glucosidase and α-amylase. acs.org

Exploration of Novel Biological Targets and Mechanisms

The primary biological relevance of this compound is as a precursor to Fluralaner. Fluralaner is a potent insecticide and acaricide that functions as an antagonist of ligand-gated chloride channels, specifically GABA (γ-aminobutyric acid)-gated and L-glutamate-gated chloride channels in arthropods. oup.comraco.cat This binding disrupts neurotransmission, leading to paralysis and death of the target pests. nih.gov

A significant research gap exists in understanding the intrinsic biological activity of this compound itself. Future research should investigate:

Direct Interaction with Pest Receptors: Studies are needed to determine if the intermediate compound has any affinity for the same GABA or glutamate (B1630785) receptors targeted by Fluralaner, or if it interacts with other targets in arthropods.

Screening for Other Pharmacological Activities: The biphenyl carboxylic acid scaffold is present in various pharmacologically active compounds, including anti-inflammatory and antimicrobial agents. ajgreenchem.com A broad-based screening of this compound against a panel of human and microbial targets could uncover novel therapeutic potential.

Metabolic Profile: Investigating the metabolic fate of this compound in various organisms could reveal metabolites with their own unique biological activities or toxicological profiles.

Development of Functionalized Derivatives for Specific Research Probes

The development of functionalized derivatives of this compound is a crucial step toward creating tools for chemical biology and drug discovery. The existing structure offers multiple points for modification, including the carboxylic acid group, the methyl group, and the aromatic rings.

Future research in this area should focus on:

Fluorinated Analogs: Introducing fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Synthesizing fluorinated derivatives could lead to compounds with improved pharmacokinetic properties.

Photoaffinity Labels: Incorporating photoreactive groups (e.g., azides or diazirines) into the structure would create photoaffinity probes. These probes can be used to irradiate biological samples, causing the probe to covalently bind to its target protein, thereby enabling target identification and validation.

Fluorescent Probes: Attaching a fluorescent tag to the molecule would allow for its visualization within cells and tissues. This could be used to study its uptake, distribution, and localization, providing valuable information about its mechanism of action and potential biological targets.

Table 2: Potential Functionalization Strategies

| Functional Group | Purpose | Potential Outcome |

|---|---|---|

| Fluorine Atoms | Modulate electronic and metabolic properties. | Enhanced binding affinity, improved metabolic stability. |

| Photo-reactive Groups | Covalent labeling of biological targets. | Identification of specific binding proteins and receptors. |

| Fluorescent Tags | Visualization in biological systems. | Understanding of cellular uptake and subcellular localization. |

Addressing Research Gaps and Unexplored Reactivity

Key research gaps and areas of unexplored reactivity include:

Limited Biological Characterization: There is a pressing need for systematic evaluation of the compound's own biological activity. Without this baseline data, its potential as anything other than an intermediate cannot be assessed.

Unexplored Reactivity of the Core Structure: The reactivity of the molecule has not been extensively studied. The carboxylic acid group can be converted into a wide range of functional groups (esters, amides, etc.), providing a library of derivatives for screening.

Reactivity of the Dichlorophenyl Ring: The two chlorine atoms on the phenyl ring represent sites for potential chemical modification. Reactions such as nucleophilic aromatic substitution or reductive dehalogenation could yield novel structures. Microbial reductive dehalogenation is a known pathway for polychlorinated biphenyls (PCBs), often targeting meta and para chlorines, which could be relevant for this compound's environmental fate or for bioremediation strategies. oup.comnih.gov Chemical dehalogenation methods are also known for PCBs and could potentially be adapted. raco.cat The chlorine atoms significantly influence the molecule's electronic properties, lipophilicity, and how it packs in a crystal structure. ontosight.ai

Addressing these gaps through targeted synthetic, computational, and biological studies will be essential to fully harness the scientific potential of this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-(3,5-Dichlorophenyl)-3-methylbenzoic acid, and how can reaction conditions be optimized?

The synthesis of substituted benzoic acid derivatives often involves cross-coupling reactions or carboxylation of pre-functionalized intermediates. For example, Suzuki-Miyaura coupling could be employed to attach the 3,5-dichlorophenyl group to a methyl-substituted benzoic acid precursor using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DMF . Optimization should focus on reaction temperature (e.g., 80–100°C), stoichiometry of boronic acid derivatives, and catalyst loading. Post-synthetic hydrolysis of ester intermediates (e.g., methyl esters) using NaOH/EtOH or LiOH/H₂O may yield the final carboxylic acid .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>95% by area normalization) .

- NMR : Confirm substitution patterns via ¹H and ¹³C NMR. For example, the methyl group at position 3 should appear as a singlet (~δ 2.3 ppm), while aromatic protons in the dichlorophenyl ring may show splitting due to coupling .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M-H]⁻ at m/z 299.0 for C₁₄H₉Cl₂O₂) .

Q. What are the critical parameters for assessing solubility and stability in biological assays?

- Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS) while monitoring precipitation. Adjust pH to 7.4 for physiological relevance .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may arise from hydrolysis of the carboxylic acid group or dehalogenation under harsh conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Molecular docking studies using software like AutoDock Vina can identify potential protein targets (e.g., enzymes or receptors). The compound’s structure suggests affinity for hydrophobic binding pockets due to the dichlorophenyl and methyl groups. Validate predictions with in vitro assays, such as enzyme inhibition (e.g., COX-2 or kinases) or receptor-binding assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of solvent toxicity (e.g., DMSO >0.1% in cell assays) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects. For example, demethylation or hydroxylation could alter potency .

- Orthogonal Assays : Cross-validate results using unrelated methods (e.g., fluorescence-based vs. radiometric assays) .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active carboxylic acid .

- Crystallinity Optimization : Improve aqueous solubility via salt formation (e.g., sodium or lysine salts) or co-crystallization with cyclodextrins .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

- Inhibition Assays : Use human liver microsomes to assess CYP3A4/2D6 inhibition, which predicts drug-drug interaction risks.

- Metabolic Stability : Measure intrinsic clearance (CLint) to prioritize derivatives with longer half-lives .

Methodological Considerations

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 50°C) .

- X-ray Crystallography : Confirm absolute configuration and packing effects that may influence reactivity or solubility .

Q. What are best practices for scaling up synthesis without compromising yield?

- Flow Chemistry : Minimize side reactions (e.g., dihalogenation) by controlling residence time and temperature in continuous reactors .

- Catalyst Recycling : Use immobilized Pd catalysts or aqueous biphasic systems to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.